molecular formula C7H6BF3O4 B15299178 [2-Hydroxy-6-(trifluoromethoxy)phenyl]boronic acid

[2-Hydroxy-6-(trifluoromethoxy)phenyl]boronic acid

Cat. No.: B15299178
M. Wt: 221.93 g/mol
InChI Key: WMRPVAQSFCFIEY-UHFFFAOYSA-N
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Description

[2-Hydroxy-6-(trifluoromethoxy)phenyl]boronic acid is a boronic acid derivative characterized by the presence of a trifluoromethoxy group and a hydroxyl group on the phenyl ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-Hydroxy-6-(trifluoromethoxy)phenyl]boronic acid typically involves the reaction of a trifluoromethoxy-substituted phenylboronic acid with appropriate reagents under controlled conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts to facilitate the cross-coupling of aryl halides with boronic acids .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: [2-Hydroxy-6-(trifluoromethoxy)phenyl]boronic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding phenols or quinones.

    Reduction: Formation of boronate esters.

    Substitution: Nucleophilic substitution reactions at the boronic acid moiety.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving bases like sodium hydroxide or potassium carbonate.

Major Products: The major products formed from these reactions include substituted phenols, boronate esters, and various aryl derivatives .

Scientific Research Applications

[2-Hydroxy-6-(trifluoromethoxy)phenyl]boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [2-Hydroxy-6-(trifluoromethoxy)phenyl]boronic acid involves its interaction with molecular targets through its boronic acid moiety. This interaction can lead to the formation of reversible covalent bonds with hydroxyl or amino groups in biological molecules, thereby modulating their activity. The compound’s trifluoromethoxy group enhances its lipophilicity and stability, contributing to its overall effectiveness .

Comparison with Similar Compounds

Uniqueness: The presence of both the hydroxyl and trifluoromethoxy groups in [2-Hydroxy-6-(trifluoromethoxy)phenyl]boronic acid imparts unique chemical properties, such as enhanced reactivity and stability, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C7H6BF3O4

Molecular Weight

221.93 g/mol

IUPAC Name

[2-hydroxy-6-(trifluoromethoxy)phenyl]boronic acid

InChI

InChI=1S/C7H6BF3O4/c9-7(10,11)15-5-3-1-2-4(12)6(5)8(13)14/h1-3,12-14H

InChI Key

WMRPVAQSFCFIEY-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC=C1OC(F)(F)F)O)(O)O

Origin of Product

United States

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